Cas no 60254-64-0 (lacto-n-fucopentaose v)

Lacto-N-fucopentaose V (LNFP V) is a complex human milk oligosaccharide (HMO) characterized by its fucosylated pentasaccharide structure. It plays a significant role in modulating gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacteria, while inhibiting pathogenic adhesion. LNFP V is structurally analogous to natural HMOs, making it valuable for research in infant nutrition, immunology, and microbiome studies. Its high purity and well-defined structure ensure reproducibility in experimental applications. As a bioactive compound, LNFP V is also investigated for its potential prebiotic and anti-inflammatory properties. Its synthetic or isolated forms are utilized in functional food development and biomedical research.
lacto-n-fucopentaose v structure
lacto-n-fucopentaose v structure
Product name:lacto-n-fucopentaose v
CAS No:60254-64-0
MF:C32H55NO25
Molecular Weight:853.77100
MDL:MFCD00214316
CID:951494
PubChem ID:4096542

lacto-n-fucopentaose v 化学的及び物理的性質

名前と識別子

    • lacto-n-fucopentaose v
    • N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)ox
    • LNFP V
    • HexNAc-Fuc-(Hex)3
    • LNFP-V
    • (Z)-N-[(2R,3R,4S,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-{[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexan-3-yl]oxy}oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[(2S,3R,4R,5S,6R
    • 1ST001238
    • 60254-64-0
    • N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
    • LNFPV
    • LNFP V; Lacto-N-fucopentaose V;60254-64-0;N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide;HexNAc-Fuc-(Hex)3;LNFPV
    • TVVLIFCVJJSLBL-UHFFFAOYSA-N
    • MDL: MFCD00214316
    • インチ: InChI=1S/C32H55NO25/c1-7-14(39)18(43)20(45)30(50-7)58-27-22(47)28(49)51-12(6-37)24(27)55-32-23(48)26(17(42)11(5-36)54-32)57-29-13(33-8(2)38)25(16(41)10(4-35)52-29)56-31-21(46)19(44)15(40)9(3-34)53-31/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)
    • InChIKey: FGJTXYWKOHAINP-UHFFFAOYSA-N
    • SMILES: CC1OC(OC2C(O)C(O)OC(CO)C2OC2OC(CO)C(O)C(OC3OC(CO)C(O)C(OC4OC(CO)C(O)C(O)C4O)C3NC(C)=O)C2O)C(O)C(O)C1O

計算された属性

  • 精确分子量: 853.30600
  • 同位素质量: 853.30631624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 16
  • 氢键受体数量: 25
  • 重原子数量: 58
  • 回転可能化学結合数: 17
  • 複雑さ: 1290
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 24
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 424Ų
  • XLogP3: -9.3

じっけんとくせい

  • PSA: 415.62000
  • LogP: -10.36230

lacto-n-fucopentaose v Security Information

  • WGKドイツ:3
  • 危険物標識: B

lacto-n-fucopentaose v Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
OL06817-50 ug
Lacto-N-fucopentaose V
60254-64-0
50ug
$158.81 2023-01-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY297725-0.001g
Lacto-N-fucopentaose Ⅴ
60254-64-0 ≥80%
0.001g
¥11000.0 2023-09-15
eNovation Chemicals LLC
Y1191720-0.001g
Lacto-N-fucopentaose
60254-64-0 80%
0.001g
$1320 2024-07-28
eNovation Chemicals LLC
Y1191720-0.005g
Lacto-N-fucopentaose
60254-64-0 80%
0.005g
$4345 2025-02-27
SHENG KE LU SI SHENG WU JI SHU
sc-286120A-500 µg
Lacto-N-fucopentaose V,
60254-64-0 ≥90%
500µg
¥11,003.00 2023-07-10
Biosynth
OL06817-250 ug
Lacto-N-fucopentaose V
60254-64-0
250ug
$552.67 2023-01-03
Biosynth
OL06817-100 ug
Lacto-N-fucopentaose V
60254-64-0
100ug
$254.10 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-286120A-500µg
Lacto-N-fucopentaose V,
60254-64-0 ≥80%
500µg
¥11003.00 2023-09-05
eNovation Chemicals LLC
Y1191720-0.001g
Lacto-N-fucopentaose
60254-64-0 80%
0.001g
$1320 2025-02-21
eNovation Chemicals LLC
Y1191720-0.001g
Lacto-N-fucopentaose
60254-64-0 80%
0.001g
$1320 2025-02-27

lacto-n-fucopentaose v 関連文献

lacto-n-fucopentaose vに関する追加情報

Recent Advances in Lacto-N-fucopentaose V (60254-64-0) Research: A Comprehensive Brief

Lacto-N-fucopentaose V (LNFP V, CAS: 60254-64-0) is a human milk oligosaccharide (HMO) that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its structural properties, biosynthesis, and biological activities, particularly in modulating immune responses and gut microbiota. This brief synthesizes the latest findings to provide a comprehensive overview of the current state of research on LNFP V.

One of the key advancements in LNFP V research involves its role in immune modulation. A 2023 study published in Glycobiology demonstrated that LNFP V interacts with specific lectin receptors on dendritic cells, leading to the suppression of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation. This suggests its potential as a therapeutic agent for autoimmune diseases and inflammatory conditions. The study utilized advanced NMR spectroscopy and molecular docking simulations to elucidate the binding mechanisms, providing a structural basis for its immunomodulatory effects.

Another significant development is the optimization of enzymatic synthesis methods for LNFP V. Traditional chemical synthesis of HMOs is often labor-intensive and yields low quantities. However, a recent breakthrough published in Biotechnology and Bioengineering (2024) described a novel recombinant enzyme system capable of producing LNFP V with high efficiency and purity. This system leverages engineered glycosyltransferases and fucosyltransferases, achieving a yield of over 80%. Such advancements are critical for scaling up production to meet the demands of clinical and commercial applications.

The impact of LNFP V on gut microbiota has also been a focal point of recent research. A 2024 clinical trial reported in Nature Communications investigated the effects of LNFP V supplementation in infants. The study found that LNFP V selectively promoted the growth of Bifidobacterium species, which are associated with improved gut barrier function and reduced incidence of infections. These findings underscore the potential of LNFP V as a prebiotic agent in infant formula and therapeutic nutrition.

In addition to its biological activities, the pharmacokinetics and safety profile of LNFP V have been evaluated in preclinical models. A 2023 study in Journal of Pharmaceutical Sciences reported that LNFP V exhibits favorable oral bioavailability and minimal toxicity, even at high doses. These results support its further development as a pharmaceutical ingredient. However, challenges remain in standardizing analytical methods for quality control, as highlighted in a recent review in Analytical and Bioanalytical Chemistry (2024).

Looking ahead, the integration of LNFP V into personalized medicine and microbiome-based therapies represents a promising direction. Researchers are exploring its synergistic effects with other HMOs and probiotics, as well as its potential in treating metabolic disorders and neurodegenerative diseases. Collaborative efforts between academia and industry will be essential to translate these findings into viable products.

In conclusion, recent research on Lacto-N-fucopentaose V (60254-64-0) has unveiled its multifaceted roles in immunomodulation, gut health, and beyond. Advances in synthesis techniques and a deeper understanding of its mechanisms of action have positioned LNFP V as a promising candidate for therapeutic and nutritional applications. Continued innovation and interdisciplinary collaboration will be key to unlocking its full potential in the chemical biology and pharmaceutical sectors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:60254-64-0)lacto-n-fucopentaose v
A1028984
Purity:99%
はかる:100mg
Price ($):1978.0